
Pomalidomide 4'-PEG2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide 4’-PEG2-azide is a synthetic compound that combines the properties of pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The azide group allows for click chemistry reactions, making it a versatile building block for various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG2-azide typically involves the following steps:
Synthesis of Pomalidomide Derivative: Pomalidomide is first modified to introduce a functional group that can be linked to the PEG chain.
PEGylation: The modified pomalidomide is then reacted with a PEG chain that has an azide group at one end. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography to remove any unreacted starting materials and byproducts.
Industrial Production Methods: In an industrial setting, the production of Pomalidomide 4’-PEG2-azide follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis platforms and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide 4’-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Used to convert the azide group to an amine.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products: The major products formed from these reactions are typically triazole-linked conjugates, which are used in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
Pomalidomide 4’-PEG2-azide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of specialized reagents and materials for biochemical research
Wirkmechanismus
The mechanism of action of Pomalidomide 4’-PEG2-azide involves its role as a ligand-linker conjugate in PROTAC technology. The pomalidomide moiety binds to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker and azide group enable the conjugation of various target ligands, enhancing the versatility and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
- Pomalidomide-PEG1-azide
- Pomalidomide-PEG3-azide
- Pomalidomide-PEG4-azide
- Lenalidomide-PEG2-azide
Comparison: Pomalidomide 4’-PEG2-azide is unique due to its specific PEG linker length and azide functional group, which provide optimal properties for click chemistry and PROTAC applications. Compared to other similar compounds, it offers a balance between solubility, stability, and reactivity, making it a preferred choice for certain biochemical applications .
Eigenschaften
IUPAC Name |
4-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O6/c20-24-22-7-9-31-11-10-30-8-6-21-13-3-1-2-12-16(13)19(29)25(18(12)28)14-4-5-15(26)23-17(14)27/h1-3,14,21H,4-11H2,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYXCRBBKSBKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol](/img/structure/B8195791.png)
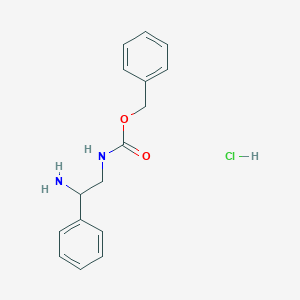
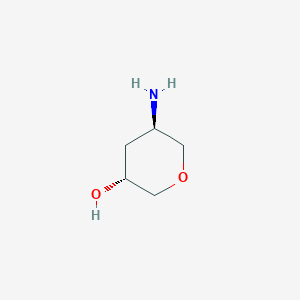
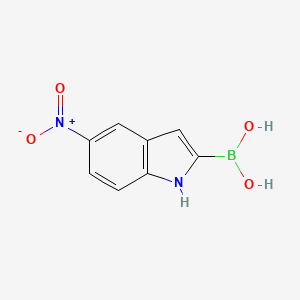
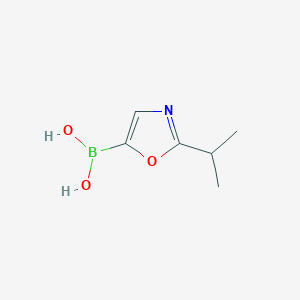
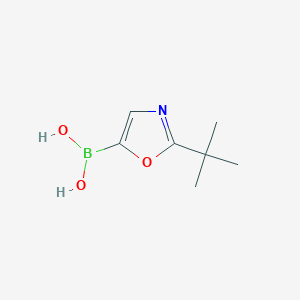
![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8195839.png)
![tert-butyl (4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8195850.png)

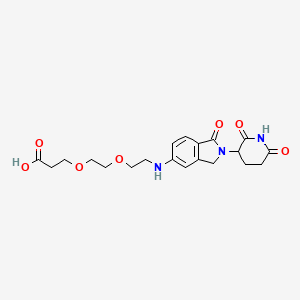
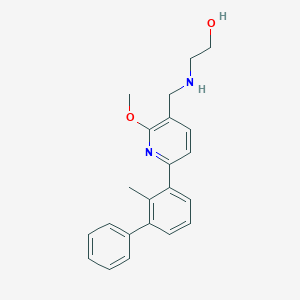
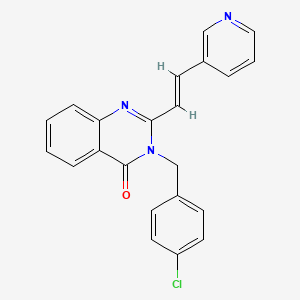
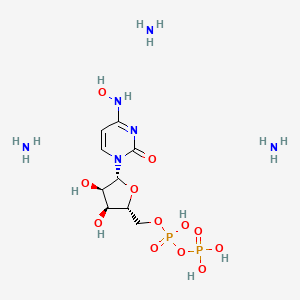
![N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide](/img/structure/B8195902.png)
